molecular formula C8H6BrNO B7899947 3-Bromo-4-hydroxyphenylacetonitrile CAS No. 73348-21-7

3-Bromo-4-hydroxyphenylacetonitrile

Cat. No.: B7899947
CAS No.: 73348-21-7
M. Wt: 212.04 g/mol
InChI Key: XCODWEBAJYREDB-UHFFFAOYSA-N
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Description

3-Bromo-4-hydroxyphenylacetonitrile: is an organic compound with the molecular formula C8H6BrNO. It is a derivative of phenylacetonitrile, where the phenyl ring is substituted with a bromine atom at the third position and a hydroxyl group at the fourth position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-hydroxyphenylacetonitrile typically involves the bromination of 4-hydroxyphenylacetonitrile. One common method includes the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-hydroxyphenylacetonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The nitrile group can be reduced to form amines or other reduced products.

Common Reagents and Conditions:

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a suitable catalyst.

Major Products:

Scientific Research Applications

Chemistry: 3-Bromo-4-hydroxyphenylacetonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and advanced materials .

Mechanism of Action

The mechanism of action of 3-Bromo-4-hydroxyphenylacetonitrile depends on its specific applicationThese interactions can lead to inhibition or activation of the target molecules, resulting in the desired biological or chemical effect .

Comparison with Similar Compounds

    4-Hydroxyphenylacetonitrile: Lacks the bromine substitution, leading to different reactivity and applications.

    3-Bromo-4-methoxyphenylacetonitrile: Contains a methoxy group instead of a hydroxyl group, affecting its chemical properties and reactivity.

    3-Bromo-4-chlorophenylacetonitrile: Contains a chlorine atom instead of a hydroxyl group, leading to different chemical behavior.

Uniqueness: 3-Bromo-4-hydroxyphenylacetonitrile is unique due to the presence of both bromine and hydroxyl groups, which provide distinct reactivity patterns and make it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-(3-bromo-4-hydroxyphenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c9-7-5-6(3-4-10)1-2-8(7)11/h1-2,5,11H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCODWEBAJYREDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC#N)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90461944
Record name 3-bromo-4-hydroxyphenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90461944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73348-21-7
Record name 3-bromo-4-hydroxyphenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90461944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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